molecular formula C10H13FO B035819 2-Fluoro-1-isopropyl-4-methoxybenzene CAS No. 1262414-96-9

2-Fluoro-1-isopropyl-4-methoxybenzene

Cat. No.: B035819
CAS No.: 1262414-96-9
M. Wt: 168.21 g/mol
InChI Key: NMJIACNUHDGPOP-UHFFFAOYSA-N
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Description

2-Fluoro-1-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H13FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropyl group, and a methoxy group

Preparation Methods

The synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. The fluorine atom is usually introduced through halogen exchange reactions using fluorinating agents like hydrogen fluoride or a fluorine-containing reagent .

Chemical Reactions Analysis

2-Fluoro-1-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-1-isopropyl-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isopropyl-4-methoxybenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The isopropyl and methoxy groups can affect the compound’s hydrophobicity and electronic properties, further modulating its biological activity .

Comparison with Similar Compounds

2-Fluoro-1-isopropyl-4-methoxybenzene can be compared with other benzene derivatives such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

Overview

2-Fluoro-1-isopropyl-4-methoxybenzene, with the molecular formula C10H13FO, is an organic compound characterized by a fluorine atom, an isopropyl group, and a methoxy group attached to a benzene ring. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Common methods include:

  • Friedel-Crafts Alkylation : Benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Nucleophilic Substitution : The methoxy group is introduced using methanol and a suitable base.
  • Halogen Exchange : The fluorine atom is typically introduced through reactions with fluorinating agents like hydrogen fluoride.

The biological activity of this compound can be attributed to its interaction with various molecular targets, influenced by its unique substituents:

  • Fluorine Atom : Participates in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to enzymes and receptors.
  • Isopropyl Group : Modulates hydrophobicity and steric effects, impacting the compound's overall biological profile.
  • Methoxy Group : Affects electronic properties, further influencing interactions with biomolecules.

Anticancer Properties

Recent studies have explored the potential anticancer activity of this compound. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The following table summarizes findings related to the antiproliferative activity of related compounds:

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-231 (TNBC)TBD
4-Methoxyphenyl-substituted TASINVarious Cancer Cells0.126
3-Methoxyphenyl analogMCF7TBD

Note: Specific IC50 values for this compound are yet to be determined (TBD) in available literature.

Enzyme Interaction Studies

The compound has also been investigated for its role in enzyme-substrate interactions. It serves as a probe in biochemical assays, providing insights into enzyme kinetics and mechanisms. The unique substituents allow it to engage with active sites of various enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Case Study 1: Antiproliferative Activity

In a study focusing on the structure-activity relationship (SAR) of arylsulfonamides, it was noted that modifications similar to those found in this compound could enhance potency against cancer cells. The introduction of electron-withdrawing groups significantly affected the antiproliferative activity, indicating that similar strategies could be employed for optimizing this compound's efficacy .

Case Study 2: Enzyme Inhibition

Another study highlighted the potential of fluorinated compounds in inhibiting specific enzymes involved in cancer progression. Compounds structurally related to this compound exhibited varying degrees of inhibition against matrix metalloproteinases (MMPs), which are critical in tumor metastasis .

Properties

IUPAC Name

2-fluoro-4-methoxy-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJIACNUHDGPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609048
Record name 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262414-96-9
Record name 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol in IPAC (500 ml, 451 mmol) and diphenyl sulfide (0.151 ml, 0.901 mmol) were combined in a hydrogenation shaker. The reaction mixture was purged with nitrogen/vacuum cycles, and 5% palladium on carbon (7.67 g, 1.802 mmol) was added, followed by TFA (17.36 ml, 225 mmol). Hydrogenation was conducted at 60° C. under 50 psig pressures for 12 h. The catalyst was removed by filtration through a 1 inch plug of Solka-Floc® powdered cellulose and rinsed with IPAC (49.8 ml). The filtrate was assayed and was found to contain 76 g of the desired product, which corresponds to a quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.151 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.36 mL
Type
reactant
Reaction Step Three
Quantity
7.67 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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